REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.N([O-])=O.[Na+].[OH-].[NH4+].[BrH:21]>O1CCOCC1.O>[Br:21][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
CuBr
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
ice
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature <5° C
|
Type
|
ADDITION
|
Details
|
was added to the reaction which
|
Type
|
STIRRING
|
Details
|
was then stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
before heating at 50° C. for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 20 min the product
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
was extracted into EtOAc (600 ml)
|
Type
|
WASH
|
Details
|
the organics were washed with water, brine (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous NaSO4
|
Type
|
FILTRATION
|
Details
|
filtered and pre-adsorbed onto silica
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography [silica; 20-50% EtOAc/isohexane (containing 1% MeOH and 1% triethylamine)]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C=1C=NC=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |